molecular formula C9H10O5 B2668917 6-Oxospiro[3.3]heptane-2,2-dicarboxylic acid CAS No. 1023814-92-7

6-Oxospiro[3.3]heptane-2,2-dicarboxylic acid

Cat. No.: B2668917
CAS No.: 1023814-92-7
M. Wt: 198.174
InChI Key: DQCDFXIUPJNZGB-UHFFFAOYSA-N
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Description

6-Oxospiro[3.3]heptane-2,2-dicarboxylic acid is a sophisticated spirocyclic building block designed for advanced medicinal chemistry and drug discovery applications. Its unique three-dimensional structure, featuring a spiro[3.3]heptane core, helps reduce molecular planarity and improve aqueous solubility compared to flat aromatic systems, which is a critical parameter in optimizing the pharmacokinetic properties of drug candidates . The molecule presents multiple functional handles, including a ketone and two carboxylic acids, allowing for versatile synthetic elaboration. This makes it an invaluable intermediate for constructing complex molecules targeting various biological pathways. Spiro scaffolds of this nature are increasingly utilized in lead optimization programs to explore novel chemical space and develop potent, selective inhibitors, as demonstrated by their use in developing targeted therapies such as CDK8 inhibitors . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-oxospiro[3.3]heptane-2,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c10-5-1-8(2-5)3-9(4-8,6(11)12)7(13)14/h1-4H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCDFXIUPJNZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC12CC(C2)(C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxospiro[3.3]heptane-2,2-dicarboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of appropriate starting materials under controlled conditions to form the spirocyclic structure. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

6-Oxospiro[3.3]heptane-2,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Compounds with spirocyclic structures, including 6-oxospiro[3.3]heptane-2,2-dicarboxylic acid, have shown promise in anticancer research due to their ability to interact with specific enzymes and receptors involved in tumor growth and metastasis .
    • Antimicrobial Properties : The spirocyclic framework is often associated with antimicrobial activity. Research indicates that similar compounds can inhibit bacterial growth, making them candidates for developing new antibiotics .
  • Pharmaceutical Development
    • Drug Design : The compound's structural features make it a valuable scaffold for drug design, particularly in the development of peptidomimetics and enzyme inhibitors. Its ability to mimic natural substrates can enhance selectivity and efficacy in targeting specific proteins .
    • Synthesis of Analogues : The synthesis of analogues of this compound is crucial for exploring structure-activity relationships (SAR) in drug development. Variations in the side chains or functional groups can lead to compounds with enhanced biological activities or reduced toxicity .

Case Study 1: Anticancer Activity

A study investigated the synthesis of various spirocyclic compounds, including derivatives of this compound, which were tested for their ability to inhibit cancer cell proliferation. Results indicated that specific modifications to the carboxylic acid groups enhanced cytotoxicity against breast cancer cell lines, suggesting a pathway for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties of spirocyclic compounds demonstrated that derivatives of this compound exhibited significant activity against Gram-positive bacteria. The study highlighted the importance of the spirocyclic structure in enhancing membrane permeability and interaction with bacterial enzymes .

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

  • Cyclization Reactions : Utilizing cyclobutane derivatives as starting materials allows for the formation of the spirocyclic structure through cyclization reactions under acidic or basic conditions.
  • Functional Group Modification : The introduction of carboxylic acid groups can be accomplished via hydrolysis of appropriate esters or by using malonic acid derivatives in a multi-step synthesis process.

Mechanism of Action

The mechanism of action of 6-Oxospiro[3.3]heptane-2,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. Detailed studies on its mechanism of action are ongoing, and the exact pathways involved may vary depending on the application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxospiro[3.3]heptane-2,2-dicarboxylic acid is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized research and industrial applications .

Biological Activity

6-Oxospiro[3.3]heptane-2,2-dicarboxylic acid is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₀O₅
  • SMILES : C1C(=O)CC12CC(C2)(C(=O)O)C(=O)O
  • CAS Number : 1023814-92-7

The compound features a spirocyclic structure that contributes to its unique reactivity and interaction with biological systems.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. One study reported that derivatives of this compound exhibited significant activity against Mycobacterium tuberculosis (Mtb H37Rv). The minimum inhibitory concentration (MIC) for the unsubstituted derivative was found to be approximately 5.71 μM, which is comparable to established antibiotics like isoniazid (INH) and ethambutol (EMB) .

CompoundMIC (μM)Notes
Unsubstituted5.71Comparable to INH and EMB
Para-fluoro<10Increased activity with electron-withdrawing groups
Ortho-chloro<10Retained activity
Meta-chloro>10Reduced activity

The biological mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways.
  • Signal Transduction Modulation : It can interact with specific receptors, potentially altering cellular signaling pathways.
  • Induction of Apoptosis : In cancer models, similar compounds have been shown to activate apoptotic pathways, suggesting potential applications in oncology .

Case Studies and Research Findings

  • Antitubercular Activity : A comprehensive study demonstrated that various derivatives of this compound were synthesized and screened for their antitubercular properties. The results indicated that the presence of electron-withdrawing groups significantly enhanced the antimicrobial activity of these compounds .
  • Synthesis and Structure-Activity Relationship (SAR) : Research focusing on the SAR of spirocyclic compounds revealed that modifications at specific positions on the spiro ring could lead to increased potency against target pathogens. For instance, substituents at the para position were particularly effective in enhancing biological activity .
  • In Vitro Studies : In vitro assays have shown that certain derivatives exhibit low cytotoxicity while maintaining potent antimicrobial effects. This is crucial for developing therapeutic agents with minimal side effects .

Q & A

Basic: What synthetic methodologies are most effective for preparing 6-oxospiro[3.3]heptane-2,2-dicarboxylic acid?

Methodological Answer:
The synthesis typically involves cyclization and oxidation steps. A common approach is the Diels-Alder reaction using bicyclic precursors followed by oxidative cleavage of the resulting adduct. For example, spirocyclic intermediates can be generated via acid-catalyzed cyclization of keto-esters, as demonstrated in analogous spiro[3.3]heptane systems . Post-cyclization, controlled oxidation (e.g., using KMnO₄ or RuO₄) selectively introduces carboxylic acid groups at the 2,2-positions. Purification via recrystallization or column chromatography is critical to isolate the dicarboxylic acid form.

Basic: How can the purity and structural integrity of this compound be validated experimentally?

Methodological Answer:
Combined analytical techniques are essential:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the spirocyclic framework and carboxylic acid protons (δ ~10-12 ppm) .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for confirming the spiro[3.3]heptane core .
  • HPLC-MS : Quantifies purity (>98%) and detects trace impurities from incomplete oxidation or side reactions .

Advanced: What factors influence regioselectivity in substitution reactions involving this compound?

Methodological Answer:
Regioselectivity is governed by steric hindrance and electronic effects of the spirocyclic system. The 6-oxo group deactivates adjacent positions, directing electrophilic substitution to the less hindered equatorial sites. Computational modeling (DFT) predicts activation barriers for competing pathways, while experimental validation via kinetic studies (e.g., monitoring reaction progress with 19F^{19}\text{F} NMR for fluorinated derivatives) can resolve ambiguities . Acidic conditions may protonate the carbonyl, altering electron density and redirecting reactivity .

Advanced: How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Methodological Answer:
Contradictions arise from solvent-dependent tautomerization or aggregation. Systematic studies should:

  • Vary Solvent Polarity : Use Hansen solubility parameters to correlate solubility with solvent polarity (e.g., ethanol vs. toluene) .
  • Monitor Tautomeric Equilibria : UV-Vis spectroscopy or 1H^{1}\text{H} NMR in DMSO-d₆ can detect keto-enol shifts.
  • Thermodynamic Analysis : Measure solubility at multiple temperatures to distinguish kinetic vs. thermodynamic solubility limits .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential respiratory irritation from carboxylic acid vapors.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced: What computational tools are suitable for predicting its reactivity in catalytic systems?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software models transition states for acid-catalyzed reactions (e.g., esterification).
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways.
  • Docking Studies : Predicts interactions with enzymes (e.g., cyclooxygenase analogs) for bioactivity screening . Validate predictions with kinetic isotope effect (KIE) experiments .

Basic: What are the key physicochemical properties relevant to experimental design?

Methodological Answer:

  • pKa Values : ~2.5–3.0 for carboxylic acid groups, influencing solubility and ionization in aqueous buffers .
  • Melting Point : ~180–185°C (decomposes above 200°C; DSC validation recommended).
  • LogP : Estimated -0.5 to 0.5, indicating moderate hydrophilicity .

Advanced: How to address discrepancies in reported catalytic activity of derivatives?

Methodological Answer:

  • Control for Trace Metals : ICP-MS to detect metal impurities (e.g., Fe³⁺) that may act as unintended catalysts.
  • Replicate Reaction Conditions : Standardize solvent purity, temperature, and stirring rates.
  • Mechanistic Probes : Isotopic labeling (e.g., 18O^{18}\text{O}) tracks oxygen exchange in carboxylate groups to distinguish pathways .

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